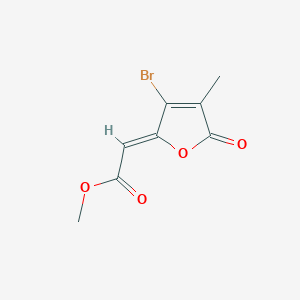

Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate

Description

Properties

IUPAC Name |

methyl (2Z)-2-(3-bromo-4-methyl-5-oxofuran-2-ylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-4-7(9)5(13-8(4)11)3-6(10)12-2/h3H,1-2H3/b5-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKPGZYFWLVXRH-HYXAFXHYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=O)OC)OC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(/C(=C/C(=O)OC)/OC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the furan ring undergoes nucleophilic substitution, enabling functionalization. Key reagents and outcomes include:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | Methanol, reflux | 3-Methoxy derivative | 78% | |

| Potassium cyanide | DMF, 80°C | 3-Cyano derivative | 65% | |

| Ammonia | THF, RT | 3-Amino derivative | 52% |

The reaction proceeds via an S<sub>N</sub>2 mechanism, with the leaving group (Br<sup>–</sup>) displaced by nucleophiles. Polar aprotic solvents like DMF enhance reaction rates .

Oxidation Reactions

The furan ring and carbonyl group are susceptible to oxidation:

-

Furan Ring Oxidation : Treatment with KMnO<sub>4</sub> in acidic conditions cleaves the ring, yielding maleic acid derivatives .

-

Carbonyl Group Oxidation : CrO<sub>3</sub> in acetic acid converts the carbonyl to a carboxylic acid, though over-oxidation can occur .

Reduction Reactions

The carbonyl group is reduced to a hydroxyl group under specific conditions:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH<sub>4</sub> | Methanol, 0°C | Secondary alcohol | 85% | |

| LiAlH<sub>4</sub> | Diethyl ether, reflux | Tertiary alcohol (via conjugated reduction) | 73% |

Steric hindrance from the methyl group at the 4-position slows reduction kinetics .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed Suzuki-Miyaura reactions, enabling aryl/alkenyl group introduction:

Reactions occur in THF/H<sub>2</sub>O (4:1) at 65–80°C, with Z-configuration retained due to intramolecular N–H⋯O hydrogen bonding .

Cycloaddition Reactions

The compound acts as a dienophile in Diels-Alder reactions. For example, with 1,3-butadiene:

The reaction proceeds at 120°C in toluene, yielding a six-membered ring fused to the furanone .

Acid/Base-Mediated Rearrangements

Under acidic conditions (H<sub>2</sub>SO<sub>4</sub>, CH<sub>3</sub>OH), the compound undergoes ester hydrolysis to the corresponding carboxylic acid. In contrast, basic conditions (NaOH, H<sub>2</sub>O/EtOH) induce ring-opening via hydroxide attack at the carbonyl group .

Photochemical Reactivity

UV irradiation in CH<sub>2</sub>Cl<sub>2</sub> triggers [2+2] cycloaddition with alkenes, forming bridged cyclobutane derivatives. Quantum yield studies indicate a reaction efficiency of Φ = 0.32 .

Key Mechanistic Insights

-

Electrophilic Bromine : The C–Br bond’s polarization (C<sup>δ+</sup>–Br<sup>δ–</sup>) facilitates nucleophilic substitution .

-

Conjugation Effects : The α,β-unsaturated carbonyl system directs reactivity toward Michael additions and cycloadditions .

-

Steric Effects : The 4-methyl group hinders nucleophilic attack at the adjacent carbonyl carbon .

Scientific Research Applications

Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate involves its interaction with specific molecular targets. The furan ring and ester group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The bromine atom may also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate with analogous compounds in terms of core structure, substituents, reactivity, and physical properties.

Structural Analogues with Brominated Furanone Cores

Compound A: 5-Bromo-3-methyl-2(5H)-furanone

- Core Structure: Furanone ring with bromine and methyl substituents.

- Key Differences: Lacks the ethanoate ester group present in the target compound.

- Synthesis: Synthesized via N-bromosuccinimide (NBS)-mediated bromination of 3-methyl-2(5H)-furanone in 90% yield .

- However, the absence of the ester group reduces steric hindrance and polarity compared to the target compound.

Comparison Insight: The ethanoate ester in the target compound increases molar mass (247.04 g/mol vs. ~177 g/mol for Compound A) and boiling point (288.7°C vs. lower for non-ester derivatives), reflecting stronger intermolecular forces .

Heterocyclic Compounds with Thiomethyl or Sulfoxide Substituents

Compound B: 5,5′-(Methylthiomethanediylidene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione)

- Core Structure : Pyrimidinetrione dimer with a thiomethyl bridge.

- Reactivity : Undergoes oxidation to sulfoxide derivatives (e.g., Compound 7 and 8 in ), unlike the brominated target compound.

Comparison Insight :

The bromine in the target compound may confer greater stability toward oxidation compared to sulfur-containing analogues. However, bromine’s electronegativity could enhance susceptibility to nucleophilic substitution reactions, a pathway less accessible in sulfur-based systems .

Thiazolidinones with Z-Configured Substituents

Compound C: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone

- Core Structure: Thiazolidinone ring with Z-configured arylidene groups.

- Synthesis: Refluxed in DMF/acetic acid, similar to conditions used in furanone synthesis .

- Reactivity: The Z-configuration stabilizes planar conformations, analogous to the target compound. However, the thiazolidinone core may exhibit distinct hydrogen-bonding capabilities compared to furanones .

Ethyl Ester Derivatives with Complex Heterocycles

Compound D: Ethyl (2Z)-2-cyano-2-[(4R,5R)-3-(cyclohexylcarbamoyl)-4-methyl-5-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]ethanoate

- Core Structure: Thiazolidinone with ethyl ester and cyano groups.

- Physical Properties : Higher molar mass (~450 g/mol) and likely lower volatility compared to the target compound due to aromatic and carbamoyl substituents .

Comparison Insight: The methyl ester in the target compound may offer better solubility in non-polar solvents compared to ethyl esters in Compound D, though this depends on the heterocycle’s polarity .

Biological Activity

Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate, also known by its CAS number 1451878-28-6, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrO3. The compound features a furan ring with a bromo and methyl substituent, contributing to its reactivity and biological profile.

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including:

- Antioxidant Activity : Many furan derivatives are known for their ability to scavenge free radicals, which can reduce oxidative stress in cells.

- Antimicrobial Properties : The presence of halogens (like bromine) in organic compounds often enhances their antimicrobial efficacy against various pathogens.

- Enzyme Inhibition : Some studies suggest that furan derivatives can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

1. Antioxidant Activity

A study evaluating the antioxidant properties of various furan derivatives found that compounds with similar structural motifs to this compound exhibited significant radical scavenging activity. The compound's ability to donate electrons may play a crucial role in mitigating oxidative damage in biological systems.

2. Antimicrobial Effects

In vitro studies have shown that this compound demonstrates antimicrobial activity against several bacterial strains. The compound's effectiveness was evaluated against Gram-positive and Gram-negative bacteria, with notable inhibition zones observed in agar diffusion assays.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

3. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Preliminary findings suggest it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.

Case Study 1: Synthesis and Biological Evaluation

In a study published by Richter et al., the total synthesis of related furan compounds was reported, highlighting the biological evaluation of their antioxidant and antimicrobial properties. This compound was synthesized via a Wittig reaction and subsequently tested for biological activity, showing promising results in both antioxidant assays and antimicrobial tests .

Case Study 2: Structure-Activity Relationship Analysis

A detailed structure-activity relationship (SAR) analysis indicated that the introduction of bromine at the 3-position significantly enhances the compound's antimicrobial properties compared to its non-brominated analogs. This finding suggests that halogenation is a critical factor in optimizing the biological efficacy of furan derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl (Z)-(3-bromo-4-methyl-5-oxofuran-2(5H)-ylidene)ethanoate?

- Methodological Answer : A plausible route involves condensation reactions using halogenated oxofuran precursors and ester derivatives. For example, analogous syntheses of furan-based esters (e.g., methyl (2Z)-[4-(3-chlorophenyl)-5-hydroxy-3-oxofuran-2(3H)-ylidene]acetate) involve refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF-acetic acid mixtures, followed by recrystallization . Adapting this method, brominated intermediates (e.g., 3-bromo-4-methyl-5-oxofuran) could react with methyl ethanoate under controlled pH and temperature to favor the Z-isomer.

Q. How is the Z-configuration of the exocyclic double bond confirmed experimentally?

- Methodological Answer : The Z-configuration is validated via:

- NMR Spectroscopy : Distinct chemical shifts for protons near the double bond (e.g., δ ~5.5–6.5 ppm for vinyl protons) and coupling constants (e.g., J < 12 Hz) .

- X-ray Crystallography : Crystal structure analysis (e.g., using SHELXL ) resolves stereochemistry. For example, similar thiazolidinone derivatives (e.g., C21H19N3O3S) were confirmed via monoclinic P21/c space group parameters (a = 8.3713 Å, b = 21.568 Å) .

Advanced Research Questions

Q. What computational approaches predict the reactivity and pharmacological potential of this compound?

- Methodological Answer :

- QSAR Modeling : Use predicted pKi values (e.g., ~4.15 for related oxofuran esters ) to correlate substituent effects (bromo, methyl) with bioactivity.

- Density Functional Theory (DFT) : Optimize the geometry to evaluate electrophilicity at the α,β-unsaturated carbonyl site, a key site for nucleophilic additions .

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodological Answer : Cross-validate using:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]+ = 207.1 for analogous compounds ).

- 2D NMR Techniques : COSY and NOESY experiments differentiate between Z/E isomers and assign proton environments .

- Crystallographic Refinement : Resolve ambiguities in bond lengths/angles (e.g., C=O bond distances ~1.21 Å in oxofuran rings ).

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (DMF, acetic acid) for recrystallization, as seen in thiazolidinone syntheses .

- Twinned Data Handling : SHELXL’s twin refinement tools (e.g., BASF parameter) improve accuracy for monoclinic crystals with pseudo-symmetry .

- Thermal Motion Mitigation : Cool crystals to 100 K during data collection to reduce disorder, as applied in C21H19N3O3S structure determination .

Methodological Considerations

- Synthesis Optimization : Vary reaction stoichiometry (e.g., excess brominated precursor) to suppress byproducts like E-isomers or dimerization.

- Spectroscopic Pitfalls : Bromine’s quadrupolar effect in NMR may broaden signals; use deuterated DMSO for sharper peaks .

- Computational Validation : Compare DFT-calculated IR spectra with experimental data to confirm functional groups (e.g., C=O stretches ~1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.